REACTION_CXSMILES
|
FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+].[N+]([C:40]1[CH:41]=[C:42]([C:48]#[N:49])[C:43](=[CH:46][CH:47]=1)[C:44]#[N:45])([O-])=O>O.C1(C)C=CC=CC=1.CC(N(C)C)=O>[C:48](#[N:49])[C:42]1[C:43](=[CH:46][CH:47]=[CH:40][CH:41]=1)[C:44]#[N:45] |f:2.3.4|
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 ml, 3-necked flask equipped with a thermometer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction content was stirred at 90° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed at 145°-150° C. for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
The toluene was removed by distillation
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction content was then stirred at the ambient temperature for 2 hours and at 90° C. for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed exhaustively with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C#N)=CC=CC1)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 568.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |